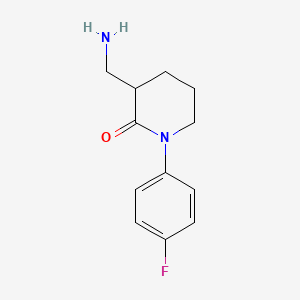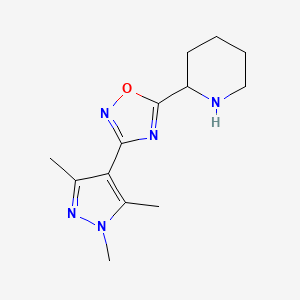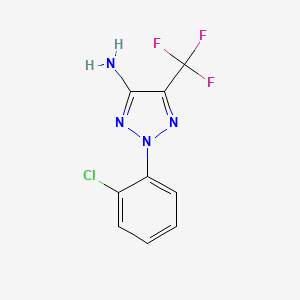
3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminometil)-1-(4-fluorofenil)piperidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de los derivados de piperidina. Estos compuestos son conocidos por sus diversas propiedades farmacológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(Aminometil)-1-(4-fluorofenil)piperidin-2-ona normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como el 4-fluorobenzaldehído y la piperidina.
Formación de intermedio: El primer paso implica la formación de un compuesto intermedio mediante una reacción de condensación entre el 4-fluorobenzaldehído y la piperidina.
Aminometilación: El intermedio se somete entonces a aminometilación utilizando formaldehído y una fuente de amina adecuada para introducir el grupo aminometil.
Ciclización: El paso final implica la ciclización para formar la estructura cíclica de la piperidin-2-ona.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Aminometil)-1-(4-fluorofenil)piperidin-2-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El átomo de flúor en el anillo fenilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede estudiarse por sus interacciones con dianas biológicas, como enzimas o receptores.
Medicina: La investigación puede centrarse en sus posibles efectos terapéuticos, como las propiedades analgésicas o antiinflamatorias.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales o como precursor en procesos de fabricación química.
Mecanismo De Acción
El mecanismo de acción de 3-(Aminometil)-1-(4-fluorofenil)piperidin-2-ona dependería de sus interacciones específicas con las dianas moleculares. Los mecanismos potenciales pueden incluir:
Unión a receptores: El compuesto puede unirse a receptores específicos en el cuerpo, modulando su actividad.
Inhibición enzimática: Podría actuar como un inhibidor de ciertas enzimas, afectando las vías metabólicas.
Transducción de señales: El compuesto puede influir en las vías de transducción de señales, lo que lleva a diversas respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
3-(Aminometil)-1-fenilpiperidin-2-ona: Estructura similar pero carece del átomo de flúor en el anillo fenilo.
3-(Aminometil)-1-(4-clorofenil)piperidin-2-ona: Estructura similar con un átomo de cloro en lugar de flúor.
3-(Aminometil)-1-(4-metilfenil)piperidin-2-ona: Estructura similar con un grupo metilo en el anillo fenilo.
Singularidad
La presencia del átomo de flúor en 3-(Aminometil)-1-(4-fluorofenil)piperidin-2-ona puede conferir propiedades únicas, como una mayor lipofilia o efectos electrónicos alterados, que pueden influir en su actividad biológica y reactividad química.
Propiedades
Fórmula molecular |
C12H15FN2O |
|---|---|
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
3-(aminomethyl)-1-(4-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C12H15FN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8,14H2 |
Clave InChI |
LBZCURRTDYGJML-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)
![Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B11789560.png)


![2-morpholin-4-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11789581.png)


![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)



![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)


